
Bromuro de prifinio
Descripción general
Descripción
El bromuro de prifinium es un fármaco farmacéutico utilizado principalmente en el tratamiento del síndrome del intestino irritable debido a sus propiedades anticolinérgicas. Actúa como un agente antiespasmódico, ayudando a aliviar los espasmos musculares en el tracto gastrointestinal . El nombre IUPAC del compuesto es bromuro de 3-(difenilmetilen)-1,1-dietil-2-metilpirrolidinio, y tiene una fórmula molecular de C22H28BrN .
Aplicaciones Científicas De Investigación
Treatment of Irritable Bowel Syndrome
Prifinium bromide has been extensively studied for its efficacy in treating IBS. Clinical trials have demonstrated significant improvements in symptoms such as diarrhea, abdominal pain, and constipation. Notable findings include:
- A study involving 21 patients with IBS showed that 67% experienced marked or moderate improvement in symptoms after four weeks of treatment with prifinium bromide at a dosage of 90 mg/day .
- Another trial with 40 patients reported that 70% found the treatment beneficial, with mild side effects observed in only one patient .
Effects on Myosalpinx Contractions
Research has indicated that prifinium bromide can suppress contractions in the myosalpinx (the smooth muscle layer of the oviduct) in mice. This suppression resulted in a decreased rate of fertilization, highlighting its potential impact on reproductive physiology. Specifically, it was observed that prifinium bromide inhibited high-speed fluid flows necessary for sperm transport within the oviduct .
Formulation Studies
Recent studies have explored innovative formulations of prifinium bromide to enhance its delivery and effectiveness:
- Orodispersible Tablets : Research demonstrated a successful method for manufacturing orodispersible tablets (ODTs) using direct compression techniques. The inclusion of specific disintegrants improved disintegration and dissolution rates, enhancing patient compliance .
- Taste Masking Techniques : Investigations into taste masking methods for prifinium bromide have shown that utilizing Eudragit E100 via mass extrusion can effectively mask the compound's unpleasant taste, making it more palatable for patients .
Summary of Findings
The applications of prifinium bromide extend beyond gastrointestinal disorders to include potential roles in reproductive health and innovative pharmaceutical formulations. Its effectiveness in treating IBS is well-supported by clinical evidence, while ongoing research into formulation improvements may enhance its therapeutic use.
Mecanismo De Acción
El bromuro de prifinium ejerce sus efectos antagonizando los receptores muscarínicos en el cuerpo. Al inhibir la acción de la acetilcolina, un neurotransmisor que estimula las contracciones musculares, el bromuro de prifinium ayuda a relajar y reducir los espasmos musculares. Este mecanismo es particularmente eficaz para aliviar síntomas como los calambres abdominales y el dolor asociados con el síndrome del intestino irritable .
Análisis Bioquímico
Biochemical Properties
Prifinium bromide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As an antimuscarinic agent, prifinium bromide binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine, a neurotransmitter that stimulates muscle contractions. This interaction helps relax and reduce muscle spasms, which is beneficial in treating conditions like irritable bowel syndrome .
Cellular Effects
Prifinium bromide influences various types of cells and cellular processes. It affects cell function by blocking muscarinic receptors, which are involved in cell signaling pathways. This blockade leads to a reduction in intracellular calcium levels, thereby decreasing muscle contractions. Additionally, prifinium bromide can impact gene expression and cellular metabolism by altering the activity of enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of prifinium bromide involves its binding interactions with muscarinic acetylcholine receptors. By antagonizing these receptors, prifinium bromide inhibits the action of acetylcholine, leading to a decrease in muscle contractions and spasms. This inhibition also affects enzyme activity, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prifinium bromide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prifinium bromide maintains its efficacy over extended periods, but its degradation products may have different effects on cells. Long-term exposure to prifinium bromide in in vitro and in vivo studies has shown consistent antispasmodic effects without significant adverse effects .
Dosage Effects in Animal Models
The effects of prifinium bromide vary with different dosages in animal models. At therapeutic doses, prifinium bromide effectively reduces muscle spasms and alleviates symptoms of irritable bowel syndrome. At higher doses, prifinium bromide may cause toxic or adverse effects, such as increased heart rate and dry mouth. Threshold effects have been observed, indicating that there is a specific dosage range within which prifinium bromide is most effective and safe .
Metabolic Pathways
Prifinium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of active and inactive metabolites, which are then excreted from the body. Prifinium bromide’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Prifinium bromide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, prifinium bromide accumulates in specific tissues, such as the gastrointestinal tract, where it exerts its therapeutic effects. The compound’s localization and accumulation are essential for its efficacy in treating irritable bowel syndrome .
Subcellular Localization
The subcellular localization of prifinium bromide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Prifinium bromide’s localization to muscarinic receptors on the cell membrane is essential for its antimuscarinic activity. Additionally, its presence in other cellular compartments may influence its overall therapeutic effects .
Métodos De Preparación
El bromuro de prifinium se sintetiza a través de una serie de reacciones químicas que involucran la formación del anillo pirrolidinio y reacciones de sustitución posteriores. La ruta sintética generalmente implica la reacción del difenilmetano con dietilamina para formar el compuesto intermedio, que luego se hace reaccionar con yoduro de metilo para formar el producto final . Los métodos de producción industrial a menudo utilizan cromatografía líquida de alto rendimiento (HPLC) para la purificación y cuantificación del bromuro de prifinium .
Análisis De Reacciones Químicas
El bromuro de prifinium experimenta diversas reacciones químicas, incluyendo:
Oxidación: El bromuro de prifinium se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: El compuesto se puede reducir para formar sus formas reducidas correspondientes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
El bromuro de prifinium es único entre los agentes antimuscarínicos debido a su estructura química específica y sus propiedades farmacológicas. Compuestos similares incluyen:
Bromuro de hioscina N-butil: Otro agente antimuscarínico utilizado para fines terapéuticos similares.
Atropina: Un agente anticolinérgico conocido con aplicaciones más amplias.
Diciclomina: Un agente antiespasmódico utilizado para tratar trastornos gastrointestinales.
El bromuro de prifinium destaca por su eficacia específica en el tratamiento del síndrome del intestino irritable y su estructura química única .
Actividad Biológica
Prifinium bromide is a quaternary ammonium anticholinergic drug primarily used for its effects on the gastrointestinal and urinary tracts. Its biological activity has been studied extensively, revealing various mechanisms and therapeutic applications. This article summarizes key findings related to the biological activity of prifinium bromide, including its pharmacological effects, clinical efficacy, and case studies.
Prifinium bromide acts as an anticholinergic agent, inhibiting the action of acetylcholine on muscarinic receptors. This inhibition results in decreased smooth muscle contractions in various organs, particularly the bladder and gastrointestinal tract. Studies have shown that prifinium bromide is effective in reducing bladder contractions in rats, demonstrating potency comparable to atropine and greater than other anticholinergics like oxybutynin and terodiline .
In Vitro and In Vivo Studies
- Cystometric Studies : In rat models, prifinium bromide significantly reduced the amplitude of bladder contractions in a dose-dependent manner. The drug's effectiveness was assessed against other anticholinergics, confirming its strong inhibitory action on bladder activity .
- Gastrointestinal Effects : Prifinium bromide has been shown to decrease the frequency and intensity of peristaltic waves in the gastrointestinal tract, which can alleviate symptoms associated with conditions like irritable bowel syndrome (IBS) .
Clinical Efficacy
Prifinium bromide has been evaluated in clinical settings, particularly for treating IBS. An open trial involving 40 patients reported that 70% experienced beneficial effects from prifinium bromide treatment over four weeks. The most notable side effect was moderate constipation in one patient .
Table 1: Clinical Outcomes of Prifinium Bromide in IBS
Outcome | Percentage (%) |
---|---|
Beneficial | 70 |
Slightly Beneficial | 15 |
Not Beneficial | 15 |
Case Studies
- Extrapyramidal Symptoms : A case study highlighted extrapyramidal signs resulting from the combined use of domperidone and prifinium bromide. This underscores the importance of monitoring neurological side effects when using prifinium bromide alongside other medications .
- Fertility Studies : Research involving mice demonstrated that prifinium bromide administration suppressed myosalpinx contractions, leading to decreased fertilization rates. This indicates that while prifinium can inhibit unwanted contractions, it may also affect reproductive processes .
Summary of Findings
Prifinium bromide exhibits significant biological activity through its anticholinergic properties, making it a valuable therapeutic agent for conditions like IBS and urinary disorders. Its efficacy is supported by both preclinical and clinical studies, although caution is advised regarding potential side effects when used with other medications.
Table 2: Summary of Biological Activities
Propiedades
IUPAC Name |
3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGJZJXOPSNTGZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023508 | |
Record name | Prifinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4630-95-9 | |
Record name | Prifinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4630-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prifinium bromide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prifinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prifinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRIFINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B7O9ZC520 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Prifinium Bromide?
A: Prifinium Bromide is an anticholinergic agent that acts primarily by blocking the action of acetylcholine at muscarinic receptors. [, , ] This antagonism results in a relaxation of smooth muscles in various organs, particularly in the gastrointestinal tract. [, , ]
Q2: How does Prifinium Bromide compare to other anticholinergic drugs in terms of potency and organ selectivity?
A: Studies have shown that Prifinium Bromide demonstrates potent anticholinergic activity, often surpassing the potency of atropine, hyoscine butylbromide, timepidium bromide, and diphemanil methylsulfate in inhibiting acetylcholine-induced contractions in isolated smooth muscle preparations. [, , ] Interestingly, while exhibiting potent effects on the gastrointestinal tract, Prifinium Bromide displays relatively weaker activity in the urinary bladder compared to some other anticholinergics like timepidium bromide and butylscopolamine bromide. [] This suggests a degree of organ selectivity for Prifinium Bromide, potentially leading to a favorable side effect profile. []
Q3: What is the molecular formula and weight of Prifinium Bromide?
A3: Prifinium Bromide has the molecular formula C26H33BrN2O2 and a molecular weight of 473.46 g/mol.
Q4: Is there information available regarding the material compatibility and stability of Prifinium Bromide?
A4: The provided research papers primarily focus on the pharmacological aspects of Prifinium Bromide. More detailed studies on material compatibility and stability, especially in various formulations, would be valuable for pharmaceutical development.
Q5: Are there any known interactions of Prifinium Bromide with drug transporters or metabolizing enzymes?
A5: The provided research papers do not delve into the specific interactions of Prifinium Bromide with drug transporters or metabolizing enzymes. Further research is needed to fully understand the drug's metabolic pathways and potential for drug-drug interactions.
Q6: What are the primary applications of Prifinium Bromide in clinical settings?
A: Prifinium Bromide is primarily indicated for the treatment of gastrointestinal disorders associated with smooth muscle spasms and incoordination. [, , ] It demonstrates efficacy in alleviating symptoms of irritable bowel syndrome (IBS), including abdominal pain, gas, diarrhea, and constipation. [, , , ] In this context, Prifinium Bromide has shown superior efficacy compared to placebo and comparable or even greater effectiveness than other commonly used antispasmodics. [] Furthermore, the drug exhibits a favorable safety profile with minimal side effects, making it a valuable option for managing IBS symptoms. [, , ]
Q7: Has Prifinium Bromide been studied for any applications beyond gastrointestinal disorders?
A: Beyond its well-established use in gastrointestinal disorders, Prifinium Bromide has shown potential in veterinary medicine for inducing parturition in bitches. [, ] When administered with a pretreatment of prifinium bromide, a low dose of fenprostalene (a prostaglandin F2α analogue) effectively induces parturition while minimizing side effects like diarrhea and salivation. [, ] This approach has shown promising results in reducing the stress associated with fenprostalene administration, as indicated by lower plasma cortisol levels in treated bitches. [] Moreover, this method doesn't negatively impact the survival rate of newborn puppies, suggesting it as a reliable and safe option for inducing parturition in canines. []
Q8: Are there specific biomarkers being researched for predicting Prifinium Bromide efficacy?
A8: The current research primarily focuses on Prifinium Bromide's pharmacological properties and clinical applications. Further investigation into potential biomarkers could provide valuable insights into predicting treatment response and personalizing therapy.
Q9: What analytical methods are commonly employed for the detection and quantification of Prifinium Bromide?
A9: Several analytical methods have been developed and validated for the determination of Prifinium Bromide in various matrices. These include:
- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of Prifinium Bromide in pharmaceutical formulations and biological samples. [, , ] Reverse-phase HPLC with UV detection is frequently employed, providing accurate and precise measurements. [, ]
- Voltammetry: This electrochemical technique offers a sensitive and selective approach for quantifying Prifinium Bromide in pharmaceutical formulations. [] Square wave voltammetry, in particular, has demonstrated good sensitivity and accuracy for the determination of the drug. []
- Spectrophotometry: While less commonly employed than HPLC, spectrophotometric methods have also been developed for Prifinium Bromide analysis. [] These methods typically rely on UV-visible spectrophotometry and may involve derivatization strategies to enhance sensitivity and selectivity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.